![molecular formula C19H21NO3S B4070456 ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4070456.png)
ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Overview
Description
Ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a chemical compound that belongs to the family of benzoic acid esters. It is commonly referred to as ethyl 4-{2-[4-(methylthio)phenyl]propanoylamino}benzoate or simply EMPPB. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of EMPPB is not fully understood. However, it is believed that EMPPB exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, EMPPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMPPB has also been shown to bind to certain receptors in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
EMPPB has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain pests in agricultural settings. In addition, EMPPB has been shown to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain.
Advantages and Limitations for Lab Experiments
One advantage of using EMPPB in lab experiments is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of anti-inflammatory drugs. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. However, one limitation of using EMPPB in lab experiments is its relatively low solubility in water, which may limit its applications in certain settings.
Future Directions
There are several future directions for the study of EMPPB. One direction is the development of EMPPB-based drugs for the treatment of inflammatory and pain-related conditions. Another direction is the study of EMPPB as a potential pesticide for agricultural use. Additionally, the study of EMPPB as a surfactant in industrial settings may also be a promising direction for future research. Finally, the development of new synthesis methods for EMPPB may lead to improved yields and purity, which could facilitate its use in various applications.
Scientific Research Applications
EMPPB has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, EMPPB has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, EMPPB has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In industry, EMPPB has been studied for its potential use as a surfactant due to its amphiphilic nature.
properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-23-19(22)15-7-9-16(10-8-15)20-18(21)14(3)24-17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCKAFAKNNLNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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